Methyl 4-nitro-3-(propylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

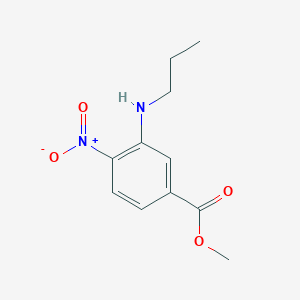

Methyl 4-nitro-3-(propylamino)benzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid, featuring a nitro group at the fourth position and a propylamino group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-nitro-3-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by the substitution of the nitro group with a propylamino group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, and a suitable amine (propylamine) for the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-3-(propylamino)benzoate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Methyl 4-amino-3-(propylamino)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-nitro-3-(propylamino)benzoic acid.

Scientific Research Applications

Methyl 4-nitro-3-(propylamino)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-nitro-3-(propylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the propylamino group may enhance its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-nitro-4-(propylamino)benzoate: Similar structure but with different positions of the nitro and propylamino groups.

Methyl 4-nitrobenzoate: Lacks the propylamino group.

Methyl 3-(propylamino)benzoate: Lacks the nitro group.

Uniqueness

Methyl 4-nitro-3-(propylamino)benzoate is unique due to the specific positioning of the nitro and propylamino groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-nitro-3-(propylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group and a propylamino substituent on a benzoate structure, which contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of less than 25 µg/ml against Escherichia coli, showcasing its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | < 25 |

| Staphylococcus aureus | < 50 |

| Pseudomonas aeruginosa | < 100 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it was shown to inhibit carrageenan-induced paw edema by approximately 45.77%, indicating a significant reduction in inflammation .

Table 2: Anti-inflammatory Effects of this compound

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45.77 |

| Standard Drug (Diclofenac) | 50.00 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the propylamino group enhances binding affinity to targets such as enzymes involved in inflammatory pathways .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted on various derivatives of benzoate compounds highlighted the effectiveness of this compound against resistant strains of bacteria. The research emphasized the need for further exploration into its mechanism and potential modifications to enhance efficacy .

- Anti-inflammatory Research : Another significant study focused on the anti-inflammatory capabilities of this compound in vivo, demonstrating its ability to significantly decrease levels of inflammatory markers such as COX-2 and IL-1β. The results indicated that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Properties

IUPAC Name |

methyl 4-nitro-3-(propylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-12-9-7-8(11(14)17-2)4-5-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHQTHIGEDJEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.